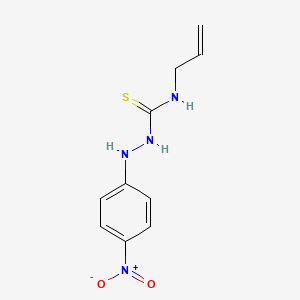

1-(4-Nitroanilino)-3-prop-2-enylthiourea

Description

1-(4-Nitroanilino)-3-prop-2-enylthiourea is a thiourea derivative featuring a 4-nitroanilino group and a prop-2-enyl (allyl) substituent. Thioureas are characterized by the functional group R¹NH–CS–NHR², where R¹ and R² are organic substituents. The 4-nitroanilino group introduces strong electron-withdrawing effects due to the nitro (–NO₂) substituent, influencing reactivity, hydrogen-bonding capacity, and intermolecular interactions .

Properties

IUPAC Name |

1-(4-nitroanilino)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-2-7-11-10(17)13-12-8-3-5-9(6-4-8)14(15)16/h2-6,12H,1,7H2,(H2,11,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNOJFDOZNHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030930 | |

| Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-27-7 | |

| Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitroanilino)-3-prop-2-enylthiourea typically involves the reaction of 4-nitroaniline with prop-2-enyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitroanilino)-3-prop-2-enylthiourea can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitroanilino)-3-prop-2-enylthiourea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of dyes, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitroanilino)-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiourea moiety can also interact with metal ions and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse chemical and physical behaviors depending on substituents. Below is a detailed comparison of 1-(4-nitroanilino)-3-prop-2-enylthiourea with analogous compounds, supported by evidence-based data.

Table 1: Structural and Physicochemical Comparison

*Hypothetical molecular formula and weight calculated based on analogous structures.

Key Comparison Points

Substituent Effects on Reactivity and Stability The 4-nitroanilino group in the target compound is a strong electron-withdrawing substituent, enhancing hydrogen-bond acceptor capacity compared to electron-donating groups like methoxy (–OCH₃) in 1-(2-methoxyphenyl)-3-prop-2-enylthiourea . This difference influences crystal packing and solubility.

Hydrogen-Bonding and Crystal Packing Thioureas with nitro groups (e.g., 1-(4-nitrophenyl)-3-phenylthiourea) form extensive hydrogen-bond networks involving S=C–N–H donors and nitro oxygen acceptors, as observed in related crystal structures . Similar interactions are expected for this compound. In contrast, 3-(4-nitroanilino)-1-propanol exhibits additional hydrogen-bond donors via its hydroxyl group, enabling diverse supramolecular architectures .

Synthetic Routes

- Thioureas are commonly synthesized via reactions between amines and isothiocyanates or thioacylating agents. For example, 1-(2-methoxyphenyl)-3-prop-2-enylthiourea may be prepared from allyl isothiocyanate and 2-methoxyaniline .

- The nitro group in 4-nitroaniline derivatives necessitates controlled reaction conditions to avoid reduction or side reactions .

Safety and Handling Thioureas with nitro groups (e.g., 1-(4-nitrophenyl)-3-phenylthiourea) may pose higher toxicity risks compared to non-nitro analogs, though specific safety data for the target compound are unavailable. The methoxy derivative in Table 1 has documented GHS safety protocols .

Biological Activity

1-(4-Nitroanilino)-3-prop-2-enylthiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 252.31 g/mol

- IUPAC Name : 1-(4-nitrophenyl)thiourea

The presence of the nitro group and thiourea moiety contributes to its biological activity, particularly in cancer research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its possible use as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial metabolism.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC value of 25 µM. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Inhibits metabolic enzymes |

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was evaluated against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 20 | Moderate |

| S. aureus | 15 | Strong |

| P. aeruginosa | 50 | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.